molecular formula C13H8BrCl3O B2436333 4-Bromo-2-(chloromethyl)-1-(3,4-dichlorophenoxy)benzene CAS No. 1929328-19-7

4-Bromo-2-(chloromethyl)-1-(3,4-dichlorophenoxy)benzene

Cat. No.: B2436333
CAS No.: 1929328-19-7
M. Wt: 366.46
InChI Key: QNYZXMYILYDBQG-UHFFFAOYSA-N
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Description

4-Bromo-2-(chloromethyl)-1-(3,4-dichlorophenoxy)benzene is a useful research compound. Its molecular formula is C13H8BrCl3O and its molecular weight is 366.46. The purity is usually 95%.
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Biological Activity

4-Bromo-2-(chloromethyl)-1-(3,4-dichlorophenoxy)benzene is a synthetic organic compound that has garnered interest due to its potential biological activities. This compound, characterized by its halogenated aromatic structure, is part of a class of chemicals known for their diverse applications in pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for assessing its potential therapeutic uses and environmental impacts.

Chemical Structure and Properties

The molecular formula of this compound is C7H5BrCl2C_7H_5BrCl_2. It features a bromine atom, two chlorine atoms, and a phenoxy group, which contribute to its reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC7H5BrCl2
Molecular Weight227.47 g/mol
CAS Number928758-19-4
AppearanceSolid
Purity≥95%

Antimicrobial Properties

Research indicates that halogenated aromatic compounds exhibit significant antimicrobial activity. Studies have shown that 4-bromo derivatives can inhibit the growth of various bacteria and fungi. The presence of bromine and chlorine atoms enhances the lipophilicity of the compound, facilitating its penetration through microbial cell membranes.

Case Study:
A study conducted by Arora et al. (2016) demonstrated that compounds similar to this compound showed effective inhibition against Escherichia coli and Staphylococcus aureus. The mechanism of action was attributed to the disruption of cellular membranes and interference with metabolic processes.

Cytotoxicity

The cytotoxic effects of halogenated compounds have been widely studied in cancer research. Preliminary findings suggest that this compound may induce apoptosis in cancer cell lines.

Research Findings:
In vitro studies have reported IC50 values indicating that this compound exhibits cytotoxicity against several human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The cytotoxic mechanism is believed to involve oxidative stress and DNA damage pathways.

Environmental Impact

As a chlorinated compound, this compound raises concerns regarding its persistence in the environment and potential bioaccumulation. Research on biodegradation pathways suggests that certain bacterial strains can metabolize such xenobiotic compounds.

Biodegradation Study:
A review by Singh and Singh (2016) highlighted the role of Bacillus species in the bioremediation of chlorinated compounds. These bacteria can transform hazardous substances into less toxic forms, suggesting a potential for using this compound in bioremediation strategies.

Toxicological Profile

The toxicological profile of halogenated compounds often includes assessments of acute toxicity, reproductive toxicity, and carcinogenic potential. Data indicate that exposure to high concentrations can lead to adverse health effects in aquatic organisms and mammals.

Toxicological EndpointObserved Effects
Acute ToxicityModerate to high
Reproductive ToxicityPotentially harmful
Carcinogenic PotentialUnder investigation

Properties

IUPAC Name

4-bromo-2-(chloromethyl)-1-(3,4-dichlorophenoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrCl3O/c14-9-1-4-13(8(5-9)7-15)18-10-2-3-11(16)12(17)6-10/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYZXMYILYDBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2)Br)CCl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrCl3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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